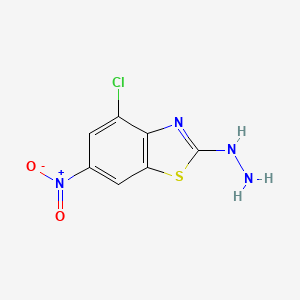
1-(2-Bromoethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide
描述
1-(2-Bromoethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide, also known as QX-314, is a quaternary ammonium compound that has gained significant attention in scientific research for its use as a local anesthetic. Unlike traditional local anesthetics, QX-314 is unable to penetrate the cell membrane due to its positive charge. However, when combined with a negatively charged molecule, such as capsaicin or resiniferatoxin, it can enter the cell and block sodium channels, effectively inhibiting nerve activity and providing long-lasting pain relief.
作用机制
1-(2-Bromoethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide works by blocking sodium channels in neurons, which are responsible for transmitting pain signals to the brain. When combined with a negatively charged molecule, such as capsaicin or resiniferatoxin, 1-(2-Bromoethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide is able to enter the cell and block these channels, effectively inhibiting nerve activity and providing pain relief.
Biochemical and Physiological Effects
1-(2-Bromoethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide has been shown to have minimal systemic effects, as it is unable to penetrate the cell membrane on its own. However, when combined with a negatively charged molecule, it can enter the cell and block sodium channels, leading to a decrease in nerve activity and subsequent pain relief. 1-(2-Bromoethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide has also been shown to have a longer duration of action compared to traditional local anesthetics, which may make it a more effective treatment option for chronic pain.
实验室实验的优点和局限性
One advantage of 1-(2-Bromoethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide is its specificity for certain types of neurons, which allows for targeted pain relief without affecting other areas of the body. Additionally, its longer duration of action may make it a more effective treatment option for chronic pain. However, 1-(2-Bromoethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide's inability to penetrate the cell membrane on its own can also be a limitation, as it requires the use of a negatively charged molecule to facilitate entry into the cell.
未来方向
There are numerous potential future directions for research involving 1-(2-Bromoethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide. One area of interest is its potential use in the treatment of neuropathic pain, which is often difficult to manage with traditional local anesthetics. Additionally, 1-(2-Bromoethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide could be utilized in combination with other drugs to enhance its effectiveness or to target specific types of pain. Further research is also needed to investigate the safety and efficacy of 1-(2-Bromoethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide in humans, particularly in the context of chronic pain management.
科学研究应用
1-(2-Bromoethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide has been extensively studied for its use in local anesthesia, particularly in the treatment of chronic pain. Its inability to penetrate the cell membrane on its own makes it an ideal candidate for use in conjunction with other molecules to target specific types of neurons. 1-(2-Bromoethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide has been shown to effectively block pain signals in animal models, and clinical trials are currently underway to investigate its potential use in humans.
属性
IUPAC Name |
1-(2-bromoethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN2.BrH/c1-12-2-9-16(10-3-12)13-4-7-15(8-5-13)11-6-14;/h4-5,7-8,12H,2-3,6,9-11H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIJRSGOMXEEFL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=[N+](C=C2)CCBr.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50523810 | |
| Record name | 1-(2-Bromoethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50523810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide | |
CAS RN |
89932-32-1 | |
| Record name | 1-(2-Bromoethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50523810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,7-Dibromo-2-hydrazinylbenzo[d]thiazole](/img/structure/B3299086.png)
![6-(tert-Butyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3299091.png)

![6-Chloro-4,7-dimethoxybenzo[d]thiazol-2(3H)-one](/img/structure/B3299108.png)




![Bicyclo[4.1.0]heptan-7-amine](/img/structure/B3299150.png)
![7-Oxabicyclo[2.2.1]heptan-2-ylmethanol](/img/structure/B3299155.png)

![(Z)-5-chloro-N-(4-ethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B3299177.png)
